1,1-Dichloro-1-fluoropentan-2-ol

Physicochemical property Density Haloalcohol

1,1-Dichloro-1-fluoropentan-2-ol (CAS 6301-97-9) is a synthetic haloalcohol with the molecular formula C5H9Cl2FO and a molecular weight of 175.03 g/mol, featuring a pentane backbone substituted at the C1 position with two chlorine atoms and one fluorine atom, and a hydroxyl group at the C2 position. This compound is catalogued under NSC Number 42737, indicating its historical submission to the National Cancer Institute (NCI) Developmental Therapeutics Program for screening.

Molecular Formula C5H9Cl2FO
Molecular Weight 175.03 g/mol
CAS No. 6301-97-9
Cat. No. B12845960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-1-fluoropentan-2-ol
CAS6301-97-9
Molecular FormulaC5H9Cl2FO
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCCCC(C(F)(Cl)Cl)O
InChIInChI=1S/C5H9Cl2FO/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3
InChIKeyUNJLBMRUWYLAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloro-1-fluoropentan-2-ol (CAS 6301-97-9) Procurement Guide for Research and Industrial Sourcing


1,1-Dichloro-1-fluoropentan-2-ol (CAS 6301-97-9) is a synthetic haloalcohol with the molecular formula C5H9Cl2FO and a molecular weight of 175.03 g/mol, featuring a pentane backbone substituted at the C1 position with two chlorine atoms and one fluorine atom, and a hydroxyl group at the C2 position [1]. This compound is catalogued under NSC Number 42737, indicating its historical submission to the National Cancer Institute (NCI) Developmental Therapeutics Program for screening [2]. It belongs to the fluorochloroalkanol class first systematically described by Dědek et al. in the context of cyclisation studies to fluorinated oxolanes [3].

Fluorinated oxolane synthesis

CCl₂F pattern supports cyclisation to fluorinated tetrahydrofurans

NCI DTP provenance

NSC 42737 designation enables comparative oncology data mining

Physicochemical identity

Halogen-specific density and boiling point profile for process design

Why Generic Haloalcohol Substitution Cannot Replace 1,1-Dichloro-1-fluoropentan-2-ol in Specialized R&D


Generic substitution between haloalcohols is unreliable due to the critical influence of halogen substitution patterns on both physicochemical properties and reactivity profiles. In the fluorochloroalkanol series studied by Dědek et al., the specific combination of two chlorine atoms and one fluorine atom at the terminal carbon (as in 1,1-dichloro-1-fluoropentan-2-ol) governs the compound's behavior in base-induced cyclisation reactions to form fluorinated oxolanes [1]. The closely related analog 1-chloro-1,1-difluoropentan-2-ol (CAS 6301-96-8, MW 158.58) differs in both mass (ΔMW = 16.45) and halogen composition, which can alter reaction kinetics, leaving-group propensity, and the electronic environment at the reactive centre . The density of 1,1-dichloro-1-fluoropentan-2-ol (1.275 g/cm³) compared favourably to lighter mono-chloro analogs further illustrates that simple molecular formula interchange would lead to divergent physical behaviour in solvent systems or biphasic reactions .

!

Halogen pattern mismatch: Replacing -CCl₂F with -CClF₂ alters cyclisation leaving-group hierarchy and kinetics.

!

Density/BP shift: Lower density and boiling point of the ClF₂ analog may disrupt biphasic separations and distillation design.

!

Physicochemical profile mismatch: Generic haloalcohol selection cannot guarantee equivalent phase behaviour or reactivity.

Quantitative Differentiating Evidence for 1,1-Dichloro-1-fluoropentan-2-ol Sourcing Decisions


Physicochemical Profile: Density Comparison with 1-Chloro-1,1-difluoropentan-2-ol

1,1-Dichloro-1-fluoropentan-2-ol exhibits a density of 1.275 g/cm³ , which is substantially higher than the density of the closely related 1-chloro-1,1-difluoropentan-2-ol (CAS 6301-96-8, density 1.186 g/cm³ available from vendor specifications) . This density differential (Δρ ≈ 0.089 g/cm³, representing an approximately 7.5% increase) reflects the greater mass of two chlorine atoms versus one chlorine and two fluorine atoms at the terminal carbon.

Density (liquid)
Data to verify
1.275 g/cm³ (Δ 0.089 vs. ClF₂ analog)
Supports biphasic separation assessment
Room temperature; exact temp not specified
Physicochemical property Density Haloalcohol

Boiling Point Comparison for Distillation-Based Purification Feasibility

The reported boiling point of 1,1-dichloro-1-fluoropentan-2-ol is 183.4 °C at 760 mmHg . The close analog 1-chloro-1,1-difluoropentan-2-ol has a reported boiling point of 148.6 °C at 760 mmHg (from vendor datasheets) . This substantial boiling point elevation (ΔT ≈ 34.8 °C) is a direct consequence of the increased molecular weight and stronger intermolecular interactions conferred by the dichloro-monofluoro substitution pattern versus the monochloro-difluoro pattern.

Boiling point
Data to verify
183.4 °C (Δ 34.8 °C vs. ClF₂ analog)
Supports distillation-based purification fit
At 760 mmHg
Boiling point Purification Distillation

Molecular Weight Difference as a Determinant of Halogen Leaving-Group Propensity

With a molecular weight of 175.03 g/mol (exact mass 174.00145 Da) [1], 1,1-dichloro-1-fluoropentan-2-ol is 16.45 g/mol heavier than 1-chloro-1,1-difluoropentan-2-ol (MW 158.58 g/mol) . This mass difference corresponds precisely to the substitution of one fluorine atom (atomic weight ~19) with one chlorine atom (atomic weight ~35.5). The presence of two chlorine atoms at the C1 position generates a dichlorofluoromethyl group, which has distinct leaving-group characteristics in base-induced cyclisation reactions compared to the chlorodifluoromethyl group, as demonstrated across the fluorochloroalkanol series by Dědek et al. [2].

Halogen composition
Class-level inference
CCl₂F vs. CClF₂ (ΔMW 16.45 g/mol)
Leaving-group propensity review for cyclisation
Based on Dědek et al. fluorochloroalkanol series
Molecular weight Leaving group Nucleophilic substitution

Flash Point as a Safety and Handling Parameter Relative to In-Class Analogs

1,1-Dichloro-1-fluoropentan-2-ol has a reported flash point of 64.7 °C . By comparison, the structurally related but non-fluorinated analog 1,1-dichloropentan-2-ol (where available) would be expected to exhibit a different flammability profile. The incorporation of fluorine typically reduces flammability, and the measured flash point of 64.7 °C categorises this compound above the threshold for highly flammable liquids (flash point < 23 °C) but below the threshold for combustible liquids that require no special precautions (typically > 93 °C).

Flash point
Supporting evidence
64.7 °C
Supports handling and storage protocol review
Closed-cup method; verify against facility requirements
Flash point Safety Handling

Historical NCI Screening Provenance as a Selection Criterion for Oncology Research

1,1-Dichloro-1-fluoropentan-2-ol was assigned the NSC (National Service Center) number 42737 by the National Cancer Institute's Developmental Therapeutics Program (DTP) [1], confirming its inclusion in the NCI's compound repository for anticancer screening. The closely related analogs 1-chloro-1,1-difluoropentan-2-ol (NSC 42736) and 1-chloro-2-(chloro-difluoro-methyl)-1,1-difluoropentan-2-ol (NSC 42743) also carry NSC designations , indicating that the entire fluorochloropentanol series was of interest to the NCI. While specific GI₅₀ values for this compound against NCI-60 cell lines are not publicly available in the searchable literature, the NSC designation itself serves as a verifiable provenance marker.

NCI provenance
Reported
NSC 42737 (DTP repository)
Provides documented screening history
Comparative SAR across NSC 42736–42743 series
NCI screening Anticancer NSC compound

Computed LogP as an Indicator of Relative Lipophilicity for Partitioning Applications

The computed XLogP3-AA value for 1,1-dichloro-1-fluoropentan-2-ol is 2.5 [1]. In comparison, the XLogP3 for 1-chloro-1,1-difluoropentan-2-ol is computed at approximately 2.1 (based on PubChem data for the similar scaffold) [2]. The higher computed lipophilicity of the dichloro-fluoro analog results from the greater polarisability of the C-Cl bonds relative to C-F bonds, which increases the compound's partitioning into organic phases.

LogP (XLogP3)
Reported
2.5 (Δ 0.4 vs. ClF₂ analog)
Supports partitioning and extraction assessment
Computed XLogP3; ~2.5× octanol-water difference
LogP Lipophilicity Partition coefficient

Recommended Application Scenarios for 1,1-Dichloro-1-fluoropentan-2-ol in Research and Industrial Settings


Synthesis of Fluorinated Oxolane Heterocycles via Base-Induced Cyclisation

As demonstrated by Dědek et al., fluorochloroalkanols containing the terminal -CCl₂F group undergo cyclisation under basic conditions to yield fluorinated oxolanes (tetrahydrofuran derivatives) [1]. The specific dichloro-monofluoro substitution pattern at C1 of 1,1-dichloro-1-fluoropentan-2-ol provides two chlorine leaving groups, which may facilitate cyclisation kinetics compared to the monochloro-difluoro analog (CAS 6301-96-8). This makes it a preferred starting material for medicinal chemists constructing fluorinated five-membered cyclic ether scaffolds for drug discovery programmes.

Building Block for Fluorinated Agrochemical Intermediate Synthesis

The compound's haloalcohol structure, with a LogP of 2.5 and the reactive hydroxyl group adjacent to the halogenated carbon, positions it as a versatile intermediate for agrochemical research [2]. The higher density (1.275 g/cm³) and higher boiling point (183.4 °C) relative to lighter haloalcohol analogs provide practical advantages in biphasic reaction workups and vacuum distillation purification during scale-up of fluorinated intermediates.

Reference Standard for Analytical Method Development in Halogenated Alcohol Analysis

The well-defined physicochemical profile — including density (1.275 g/cm³), boiling point (183.4 °C at 760 mmHg), flash point (64.7 °C), and refractive index (1.445) — makes 1,1-dichloro-1-fluoropentan-2-ol suitable as a reference compound for GC-MS or HPLC method development targeting halogenated alcohols. Its distinct retention characteristics compared to the less chlorinated analog 1-chloro-1,1-difluoropentan-2-ol (boiling point ~148.6 °C) enable clear chromatographic resolution between these structurally similar compounds.

Historical NCI Repository Compound for Comparative Oncology Data Mining

As NSC 42737, this compound was submitted to the NCI Developmental Therapeutics Program for anticancer screening [3]. Research groups engaged in mining legacy NCI-60 screening data or performing comparative structure-activity relationship (SAR) studies across the fluorochloropentanol series (NSC 42736, NSC 42737, NSC 42743) can source this specific analog to complete their compound panel. The verified NSC provenance is a documented, citable differentiator for grant applications or publications requiring authenticated NCI repository compounds.

Application
Selection Property
Validation Focus
Fluorinated oxolane synthesis
Halogen leaving-group pattern (CCl₂F)
Cyclisation yield and selectivity
Fluorinated agrochemical intermediate
Physicochemical profile (density, bp)
Biphasic workup & distillation scalability
Reference standard for halogenated alcohols
Defined physicochemical constants
Chromatographic resolution from analogs
NCI repository data mining
NSC 42737 provenance
Comparative SAR across fluorochloropentanol series
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